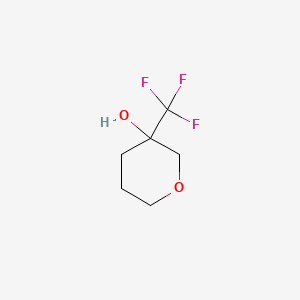












|
REACTION_CXSMILES
|
O1CCCC1.C[Si](C)(C)[C:8]([F:11])([F:10])[F:9].[O:14]1[CH2:19][CH2:18][CH2:17][C:16](=[O:20])[CH2:15]1.Cl>O.CCOC(C)=O.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>[F:9][C:8]([F:11])([F:10])[C:16]1([OH:20])[CH2:17][CH2:18][CH2:19][O:14][CH2:15]1 |f:6.7|
|


|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
1.033 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C(F)(F)F)(C)C
|
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
O1CC(CCC1)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0.05 mL
|
|
Type
|
catalyst
|
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred under N2
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
stirred for 5 minutes at 0° C.
|
|
Duration
|
5 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm up to RT for 30 min
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was then cooled back down to 0° C.
|
|
Type
|
STIRRING
|
|
Details
|
stirred at RT for overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1(COCCC1)O)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 400 mg | |
| YIELD: PERCENTYIELD | 47.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 47.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |